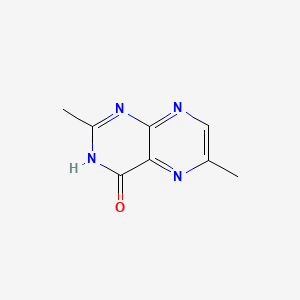
2-Bromo-2'-hydroxyacetophenone Oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2’-hydroxyacetophenone Oxime is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a bromine atom is substituted at the alpha position. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-hydroxyacetophenone Oxime typically involves the bromination of 2’-hydroxyacetophenone followed by the formation of the oxime. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at room temperature .
The oxime formation is achieved by reacting the brominated product with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-60°C .
Industrial Production Methods
Industrial production of 2-Bromo-2’-hydroxyacetophenone Oxime follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2’-hydroxyacetophenone Oxime undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: 2-Hydroxyacetophenone, 2-Hydroxybenzoic acid.
Reduction: 2-Bromo-2’-hydroxyacetophenone amine.
Substitution: 2-Cyano-2’-hydroxyacetophenone.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2’-hydroxyacetophenone Oxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-2’-hydroxyacetophenone Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2’-hydroxyacetophenone
- 2-Hydroxyacetophenone Oxime
- 2-Bromoacetophenone Oxime
Uniqueness
2-Bromo-2’-hydroxyacetophenone Oxime is unique due to the presence of both the bromine and oxime groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H8BrNO2 |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
2-[C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2 |
InChI-Schlüssel |
UTIQUWWEABFDEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=NO)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



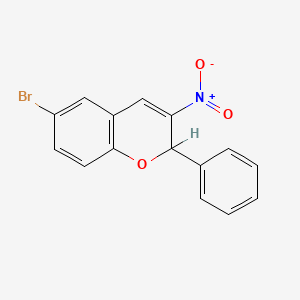
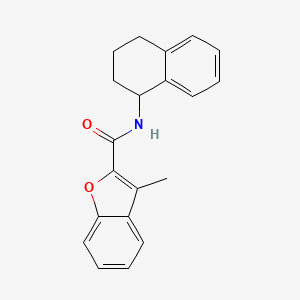
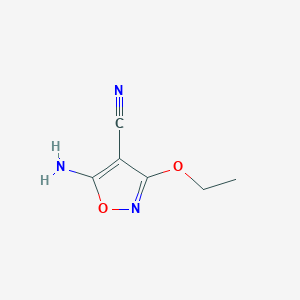
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
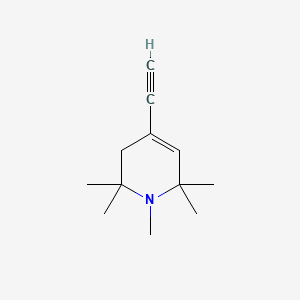


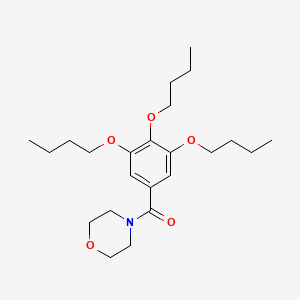
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
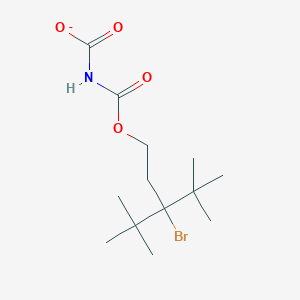
amino}ethan-1-ol](/img/structure/B13954546.png)

